
Arimoclomol (citrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arimoclomol (citrate) is a useful research compound. Its molecular formula is C20H28ClN3O10 and its molecular weight is 505.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Arimoclomol (citrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Arimoclomol (citrate) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Niemann-Pick Disease Type C
Niemann-Pick disease type C is a rare genetic disorder characterized by lipid accumulation due to defective lysosomal function. Arimoclomol has shown promising results in clinical trials aimed at this condition.
- Study Overview : A Phase 2/3 double-blind, placebo-controlled trial (ClinicalTrials.gov identifier: NCT02612129) involved 50 patients aged 2-18 years. The primary endpoint was the change in the 5-domain NPC Clinical Severity Scale score over 12 months.
- Results : Patients receiving arimoclomol demonstrated a significant reduction in disease progression compared to placebo, with a mean progression score of 0.76 versus 2.15 for placebo (P = .046), representing a 65% reduction in annual disease progression .
- Safety Profile : Adverse events were reported in 88.2% of patients on arimoclomol compared to 75% on placebo, with fewer serious adverse events in the arimoclomol group .
Amyotrophic Lateral Sclerosis
Arimoclomol's application extends to amyotrophic lateral sclerosis, a progressive neurodegenerative disease affecting motor neurons.
- Study Overview : The ORARIALS-01 trial was a multinational study assessing arimoclomol's efficacy in ALS patients. Participants were administered either arimoclomol citrate at 1200 mg/day or placebo for 76 weeks.
- Results : The primary outcome measured was the Combined Assessment of Function and Survival rank score. No significant differences were observed between the treatment and placebo groups (mean score of 0.51 vs. 0.49; P = .62). The incidence of adverse events was higher in the arimoclomol group, leading to treatment discontinuation in some cases .
Summary of Clinical Trials
Study Identifier | Condition | Phase | Primary Endpoint | Outcome |
---|---|---|---|---|
NCT02612129 | Niemann-Pick Disease C | Phase 2/3 | Change in NPC Clinical Severity Scale | -1.40 treatment difference (P = .046) |
NCT03491462 | Amyotrophic Lateral Sclerosis | Phase 2 | Combined Assessment of Function and Survival | No significant difference (P = .62) |
特性
分子式 |
C20H28ClN3O10 |
---|---|
分子量 |
505.9 g/mol |
IUPAC名 |
(3Z)-N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C14H20ClN3O3.C6H8O7/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-5,8-9,13,19H,1-3,6-7,10-11H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b16-14-;/t13-;/m1./s1 |
InChIキー |
XSENLDLUMVYRET-NIOGVPEESA-N |
異性体SMILES |
C1CCN(CC1)C[C@H](CO/N=C(/C2=C[N+](=CC=C2)[O-])\Cl)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
正規SMILES |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。